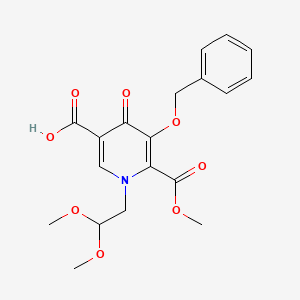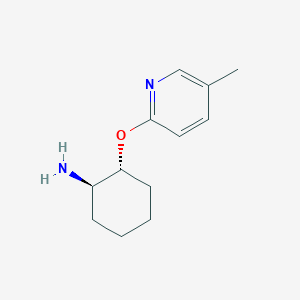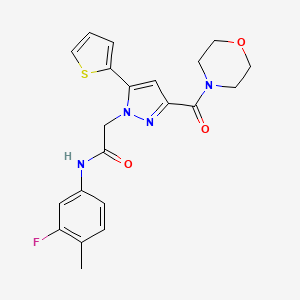![molecular formula C13H13NO4S B2810231 [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 756858-99-8](/img/structure/B2810231.png)
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a product used for proteomics research applications . It has a molecular formula of C13H13NO4S and a molecular weight of 279.31 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C13H13NO4S . For a more detailed structural analysis, one would need to refer to the compound’s specific spectroscopic data, such as NMR, IR, or mass spectrometry, which are not provided in the search results.Physical And Chemical Properties Analysis
“this compound” is a product used for proteomics research applications . It has a molecular formula of C13H13NO4S and a molecular weight of 279.31 . Additional physical and chemical properties such as solubility, melting point, or boiling point are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Thia-Michael addition processes are utilized for synthesizing thiazolidine derivatives with potential antibacterial and antifungal properties. Such compounds are evaluated for their efficacy against various microorganisms and for their antioxidant properties through assays like DPPH radical scavenging. This reflects their utility in developing new antimicrobial agents (Karanth et al., 2018).
Crystal Structure and Quantum Chemical Calculations
- Studies on the crystal structure and spectroscopic characterization, along with quantum-chemical calculations, provide insights into the molecular interactions and stability of these compounds. This is crucial for designing drugs and materials with desired properties (Aydin et al., 2010).
Molecular Docking Studies
- Molecular docking studies, particularly into proteins like the MurB enzyme of Staphylococcus aureus, help in understanding the interaction of these compounds with biological targets. This can lead to the development of novel therapeutics targeting specific proteins (Karanth et al., 2018).
Antioxidant Properties
- The evaluation of antioxidant properties is another significant application, as compounds exhibiting high radical scavenging activities are valuable in developing treatments for diseases caused by oxidative stress (Karanth et al., 2018).
Photo-Degradation Studies
- Understanding the photo-degradation behavior of these compounds, especially in pharmaceutical applications, is crucial for ensuring the stability and longevity of drug formulations. This research provides insights into the degradation pathways and the formation of degradation products (Wu et al., 2007).
Anticancer Activity
- Research into the anticancer properties of thiazole derivatives, including their effectiveness against various cancer cell lines, is a key application. This includes the design and synthesis of compounds with potential anticancer activity, assessed through in vitro studies (Ravinaik et al., 2021).
Organocatalysis
- The use of related compounds as organocatalysts for the synthesis of other organic molecules under green, solvent-free conditions showcases their versatility in organic chemistry. This application highlights the potential for more sustainable chemical processes (Nazari et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, (3,4-Dimethoxyphenyl)acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with multiple receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects .
Biochemical Pathways
Thiazole derivatives, in general, have been found to have diverse biological activities, suggesting they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-4-3-8(5-11(10)18-2)13-14-9(7-19-13)6-12(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKGQBQBMPIEKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)
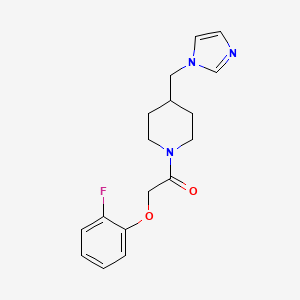
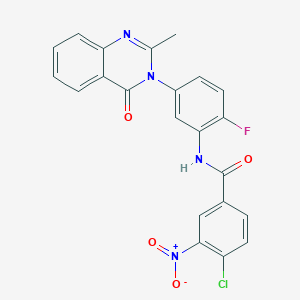

![(1-ethyl-1H-pyrazol-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2810155.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)
![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)
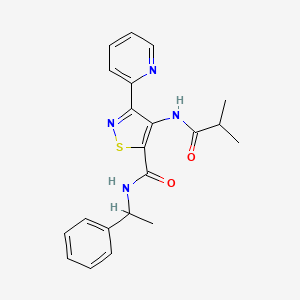
![6-fluoro-N-(3-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}cyclopentyl)pyridine-2-carboxamide](/img/structure/B2810164.png)
